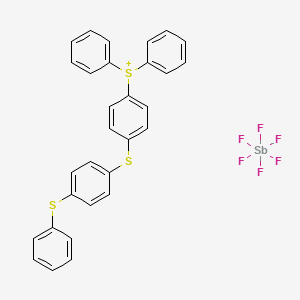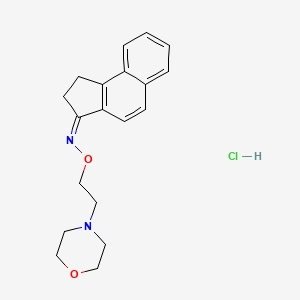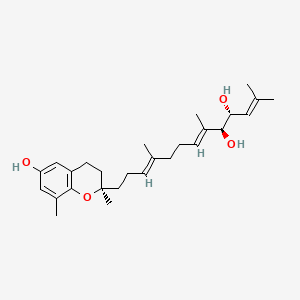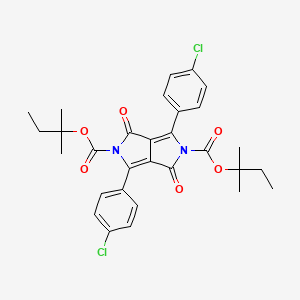
2-Methoxyfentanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyfentanyl is a synthetic opioid analgesic that is an analog of fentanyl. It is known for its potent analgesic properties and has been used in various medical and research applications. The compound is structurally similar to fentanyl but includes a methoxy group, which can influence its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyfentanyl typically involves the following steps:
- This intermediate is then reacted with methoxyacetyl chloride in the presence of a base such as triethylamine to yield this compound .
N-Phenethyl-4-piperidone: is reacted with to form .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other fentanyl analogs. These methods often involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyfentanyl undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methoxyacetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions include:
Hydroxylated derivatives: from oxidation.
Alcohol derivatives: from reduction.
Substituted derivatives: from nucleophilic substitution.
Aplicaciones Científicas De Investigación
2-Methoxyfentanyl has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the development of new synthetic opioids and in forensic toxicology.
Mecanismo De Acción
2-Methoxyfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate , leading to analgesia and sedation. The compound also activates G-protein-coupled receptors , which modulate pain perception and response .
Comparación Con Compuestos Similares
2-Methoxyfentanyl is compared with other fentanyl analogs such as:
Fentanyl: The parent compound, known for its high potency and rapid onset of action.
Acetylfentanyl: Similar in structure but with an acetyl group instead of a methoxy group.
Butyrfentanyl: Contains a butyryl group, leading to different pharmacokinetic properties.
p-Methoxyfentanyl: Another methoxy-substituted analog with slightly lower potency.
This compound is unique due to its specific methoxy substitution, which can influence its binding affinity and pharmacological effects compared to other fentanyl analogs .
Propiedades
Número CAS |
76107-50-1 |
|---|---|
Fórmula molecular |
C23H30N2O2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H30N2O2/c1-3-23(26)25(21-11-7-8-12-22(21)27-2)20-14-17-24(18-15-20)16-13-19-9-5-4-6-10-19/h4-12,20H,3,13-18H2,1-2H3 |
Clave InChI |
SFUHBOZPWMIOFT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)

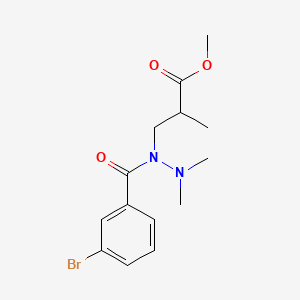
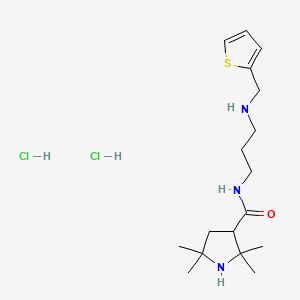
![2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15192824.png)
